molecular formula C12H12O3 B8690671 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester CAS No. 31202-23-0

1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester

Cat. No. B8690671
CAS RN: 31202-23-0
M. Wt: 204.22 g/mol
InChI Key: GLARUGUGPKWING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31202-23-0

Product Name

1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-naphthalene-1-carboxylate

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,11H,6-7H2,1H3

InChI Key

GLARUGUGPKWING-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% oil dispersion, 4.8 g gross) in dimethyl carbonate (150 mL) stirring at room temperature under argon, was added 2-oxo-1,2,3,4-tetrahydronaphthalene (14.6 g). The resulting mixture was then refluxed for 30 min before cooling to 0° C. Once at the prescribed temperature and while maintaining inert atmosphere, 2.0 M aqueous hydrochloric acid solution (200 mL) was added slowly. Upon completion of the addition, the reaction mixture was extracted with ethyl acetate (three times). The combined extracts were dried over anhydrous magnesium sulfate and evaporated under vacuum to yield a residue. The residue was purified by silica gel chromatography eluting with 15% ethyl acetate in hexane to obtain the title compound (16.9 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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